N-[3-(1H-benzimidazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide typically involves the condensation of ortho-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of solvents like ethanol and water, and reagents such as sodium metabisulfite for oxidation . The process can be summarized as follows:
Condensation: ortho-phenylenediamine reacts with formic acid or trimethyl orthoformate.
Derivatization: Further reactions with benzaldehydes or other aromatic aldehydes.
Purification: The final product is purified using techniques like column chromatography.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like sodium metabisulfite.
Reduction: Typically involves reducing agents such as lithium aluminum hydride.
Substitution: Commonly occurs with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Sodium metabisulfite in ethanol-water mixture.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different pharmacological activities depending on the substituents .
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide involves its interaction with molecular targets such as DNA and enzymes. The benzimidazole core can bind to DNA grooves, leading to DNA cleavage and inhibition of cell proliferation . Additionally, it can inhibit tubulin polymerization, affecting microtubule formation and cell division .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Mebendazole: An anthelmintic agent that inhibits tubulin polymerization.
Thiabendazole: Another anthelmintic with similar mechanisms of action.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide is unique due to its specific substituents, which enhance its pharmacological properties and broaden its range of applications compared to simpler benzimidazole derivatives .
Properties
Molecular Formula |
C24H21N5O4 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide |
InChI |
InChI=1S/C24H21N5O4/c30-24(19-15-18(29(31)32)8-9-22(19)28-10-12-33-13-11-28)25-17-5-3-4-16(14-17)23-26-20-6-1-2-7-21(20)27-23/h1-9,14-15H,10-13H2,(H,25,30)(H,26,27) |
InChI Key |
WURNAFWOAYVGGR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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